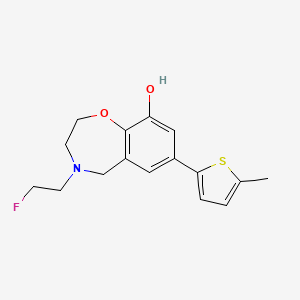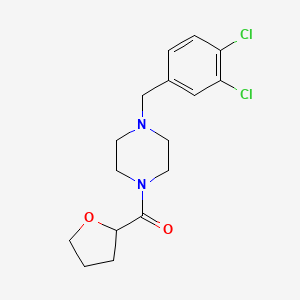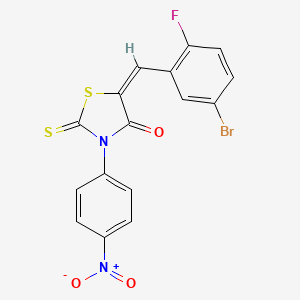
1-allyl-5-(2-chlorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-allyl-5-(2-chlorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as Clomazone, is a herbicide that is widely used in agriculture to control weeds in various crops. Clomazone is a selective herbicide that targets broadleaf weeds and grasses while leaving the crop unharmed. In
Mecanismo De Acción
1-allyl-5-(2-chlorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione works by inhibiting the biosynthesis of carotenoids, which are essential pigments that protect plants from light damage. Carotenoids are synthesized from isoprenoid precursors, and this compound inhibits the enzyme that catalyzes the first step in the biosynthesis of isoprenoids. This leads to the accumulation of toxic intermediates that damage the plant's photosynthetic apparatus, ultimately leading to its death.
Biochemical and Physiological Effects:
This compound has been shown to have a low toxicity to mammals, birds, and aquatic organisms. However, it can cause skin and eye irritation in humans and may be harmful if ingested or inhaled. This compound has also been shown to have a negative impact on soil microorganisms, which can affect soil fertility and nutrient cycling.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-allyl-5-(2-chlorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is a widely used herbicide that has been extensively studied for its herbicidal activity and its impact on the environment. It is relatively easy to synthesize and has a low toxicity to mammals, birds, and aquatic organisms. However, this compound can be harmful if ingested or inhaled and can have a negative impact on soil microorganisms, which can affect soil fertility and nutrient cycling.
Direcciones Futuras
There are several future directions for the research on 1-allyl-5-(2-chlorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione. One area of research is the development of new formulations that are more effective and have a lower environmental impact. Another direction is the study of the impact of this compound on non-target organisms, such as pollinators and soil microorganisms. Finally, there is a need for the development of new herbicides that are more selective and have a lower environmental impact than this compound.
Conclusion:
In conclusion, this compound is a widely used herbicide that is effective in controlling a wide range of weeds in various crops. It works by inhibiting the biosynthesis of carotenoids, which leads to the accumulation of toxic intermediates that damage the plant's photosynthetic apparatus. This compound has a low toxicity to mammals, birds, and aquatic organisms, but can be harmful if ingested or inhaled and can have a negative impact on soil microorganisms. There are several future directions for the research on this compound, including the development of new formulations, the study of its impact on non-target organisms, and the development of new herbicides.
Métodos De Síntesis
The synthesis of 1-allyl-5-(2-chlorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione involves the reaction of 2-chlorobenzaldehyde with ethyl acetoacetate to form 2-chlorobenzylidene ethyl acetoacetate. This intermediate is then reacted with urea to form this compound. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The final product is obtained by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
1-allyl-5-(2-chlorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its herbicidal activity and its impact on the environment. Several scientific studies have shown that this compound is effective in controlling a wide range of weeds in various crops, including soybeans, cotton, and peanuts. This compound has also been shown to have a low toxicity to mammals, birds, and aquatic organisms.
Propiedades
IUPAC Name |
(5E)-5-[(2-chlorophenyl)methylidene]-1-prop-2-enyl-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O3/c1-2-7-17-13(19)10(12(18)16-14(17)20)8-9-5-3-4-6-11(9)15/h2-6,8H,1,7H2,(H,16,18,20)/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJJFAPPMYVHSOL-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C(=CC2=CC=CC=C2Cl)C(=O)NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1C(=O)/C(=C/C2=CC=CC=C2Cl)/C(=O)NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[(2-methoxyphenyl)thio]methyl}-2(1H)-quinolinone](/img/structure/B5359749.png)
![5-methyl-3-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}carbonyl)-1H-indazole](/img/structure/B5359752.png)

![N-[(5-phenyl-2-furyl)methyl]-1-propanamine hydrochloride](/img/structure/B5359777.png)
![N-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-N'-phenylurea](/img/structure/B5359784.png)
![methyl 2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]propanoate](/img/structure/B5359793.png)
![methyl 2-[3-(acetyloxy)benzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5359803.png)

![N-[(3-ethylisoxazol-5-yl)methyl]-N,5-dimethyl-3-phenylisoxazole-4-carboxamide](/img/structure/B5359811.png)
![1-{3-[(3S*,4S*)-3,4-dihydroxypiperidin-1-yl]-3-oxopropyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5359835.png)
![(3R*,3aR*,7aR*)-1-(cyclobutylcarbonyl)-3-(4-methoxyphenyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5359840.png)
![6-({3-[(dimethylamino)methyl]-3-hydroxy-1-pyrrolidinyl}carbonyl)-3,5-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5359846.png)
![N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5359851.png)
